molecular formula C13H15F2NO2 B13626362 Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate

Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B13626362
M. Wt: 255.26 g/mol
InChI Key: ZNTQFGUKMKQZTM-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives. This compound features a pyrrolidine ring substituted with an ethyl ester group at the 3-position and a 2,5-difluorophenyl group at the 4-position. The presence of fluorine atoms in the phenyl ring often imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

    Introduction of the 2,5-Difluorophenyl Group: The 2,5-difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a fluorinated aromatic compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the aromatic ring to a cyclohexane derivative.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on enzymes and receptors.

    Medicine: Research explores its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate
  • Ethyl 4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate
  • Ethyl 4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylate

Uniqueness

Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The 2,5-difluorophenyl group provides distinct electronic and steric properties compared to other halogenated derivatives, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2/c1-2-18-13(17)11-7-16-6-10(11)9-5-8(14)3-4-12(9)15/h3-5,10-11,16H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTQFGUKMKQZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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